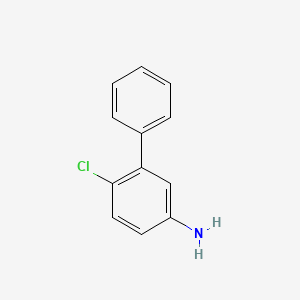

![molecular formula C13H16ClF3N2O3 B1423997 3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220037-17-1](/img/structure/B1423997.png)

3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the use of 2-Nitro-4-(trifluoromethyl)phenol, which is the major product of solution phase photodecomposition of fluorodifen . This compound has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on various factors. For instance, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was found to be influenced by key operating parameters . Under optimized conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, 2-Nitro-4-(trifluoromethyl)phenol, a related compound, has a boiling point of 92-94 °C/12 mmHg and a density of 1.473 g/mL at 25 °C .Applications De Recherche Scientifique

Molecular Structure and Interactions

- A study focused on the molecular structures of trifluoromethyl-substituted compounds, including piperidine derivatives. These structures displayed specific dihedral angles and distances between atoms, providing insights into their potential applications in molecular design and interaction studies (Li et al., 2005).

Drug Substance Characterization

- Research on multidrug-resistant tuberculosis (MDR-TB) identified related substances in a drug substance by high-performance liquid chromatography, including trifluoromethyl phenoxy piperidine derivatives. This work is significant for drug purity analysis and the development of treatments for MDR-TB (Jayachandra et al., 2018).

Receptor Binding Studies

- A study synthesized halogenated piperidines, including those with trifluoromethyl groups, to evaluate their potential as δ receptor ligands. This research contributes to understanding receptor interactions, which is crucial for drug development (Waterhouse et al., 1997).

Pharmacological Activity

- Piperidine derivatives have been reported for their pharmacological activities. A study on aspartic protease inhibition by nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine showed significant inhibition, highlighting their potential in therapeutic applications (Saify et al., 2011).

Chemical Reactivity and Synthesis

- Research on nucleophilic aromatic substitution reactions in dipolar aprotic solvents examined compounds activated by trifluoromethyl groups, including piperidine derivatives. This study aids in understanding chemical reactivity and synthesis pathways (Isanbor & Babatunde, 2019).

Photophysical Properties

- The photophysical properties of nitroxide prefluorescent probes, including piperidine derivatives, were evaluated in a study. This research is important for developing sensors and monitors for free radicals or hydrogen transfer from phenols (Bueno et al., 2008).

Crystal Structure Analysis

- A study focused on the crystal structures of various piperidine compounds, including those with trifluoromethyl groups. This research aids in understanding the structural properties of these compounds, which is crucial for drug design and material science applications (Aydinli et al., 2010).

Orientations Futures

The future directions for the use of this compound are promising, given its diverse applications in scientific research. Recent advances in synthetic strategies for similar compounds and their potential biological activities have been highlighted . These compounds have found applications in various industries, including plastics, adhesives, and coatings, and have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propriétés

IUPAC Name |

3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O3.ClH/c14-13(15,16)10-3-4-12(11(6-10)18(19)20)21-8-9-2-1-5-17-7-9;/h3-4,6,9,17H,1-2,5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJLDTZGXFIDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1423925.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)

![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)

![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)

![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)